molecular formula C11H14N2O B071296 4-(Pyrrolidin-1-YL)benzamide CAS No. 183557-79-1

4-(Pyrrolidin-1-YL)benzamide

Cat. No.: B071296
CAS No.: 183557-79-1
M. Wt: 190.24 g/mol
InChI Key: SERASDFIHHDDRZ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzamide (CAS 183557-79-1) is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. This compound, with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol, serves as a key synthetic intermediate and pharmacophore in the development of biologically active molecules. Research Applications and Value: Pharmacological Probe Development: The benzamide core, substituted with a pyrrolidine group, is a privileged structure in designing potent receptor antagonists. Research indicates this structural motif is utilized in developing trace amine-associated receptor 1 (TAAR1) antagonists, which are valuable tools for studying neuroprotective pathways and excitotoxicity in neurological disease models . Enzyme Inhibition: Related benzamide derivatives are investigated as inhibitors of crucial enzymes, such as Bruton's Tyrosine Kinase (Btk), highlighting the potential of this chemical class in immunological and oncological research . Medicinal Chemistry Scaffold: This compound provides a versatile template for structure-activity relationship (SAR) studies. The molecule's structure allows for synthetic modifications at the benzamide and pyrrolidine rings to optimize affinity and selectivity for various biological targets . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERASDFIHHDDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623879
Record name 4-(Pyrrolidin-1-yl)benzamide
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183557-79-1
Record name 4-(1-Pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183557-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolidinylbenzamide Compounds

General Synthetic Routes to the 4-(Pyrrolidin-1-YL)benzamide Core

The fundamental structure of this compound can be assembled through several synthetic pathways. A common approach involves the coupling of a benzoic acid derivative with pyrrolidine (B122466). For instance, the synthesis can be achieved by reacting benzocaine (B179285) with succinic anhydride, followed by cyclization and subsequent reaction with hydrazine (B178648) hydrate (B1144303). sphinxsai.comresearchgate.net This multi-step process ultimately yields a pyrrolidine-containing benzamide (B126) core.

Another general strategy involves the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides to form C4-heteroatom substituted pyrimidines, which can be further modified. organic-chemistry.org The pyrrolidine ring itself is a prevalent structure in many biologically active compounds and can be synthesized through methods like ring construction from precursors or functionalization of a pre-existing pyrrolidine ring. researchgate.netnih.gov

Multi-Step Synthesis of Substituted Pyrrolidinylbenzamide Derivatives

The synthesis of substituted pyrrolidinylbenzamide derivatives often requires multi-step sequences to introduce various functional groups onto the core structure. libretexts.orgyoutube.com These syntheses allow for the creation of a diverse library of compounds for biological screening.

A notable example is the synthesis of N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides. sphinxsai.comresearchgate.net This process begins with the reaction of benzocaine and succinic anhydride, followed by cyclization. The resulting intermediate is then treated with hydrazine hydrate to form a hydrazide, which is subsequently reacted with different substituted aldehydes to yield the final products. sphinxsai.comresearchgate.net

The synthesis of more complex derivatives, such as those containing an oxadiazole ring, also involves multiple steps. This can include the formation of the oxadiazole ring through cyclization of hydrazides, introduction of the pyrrolidine moiety, and a final coupling step with a benzamide derivative using coupling agents like EDCI or DCC.

Continuous multistep synthesis in flow chemistry presents a modern approach to producing these derivatives. d-nb.info This method allows for the sequential execution of reactions in a continuous flow, which can improve efficiency and scalability. For example, a divergent synthetic strategy using multiple modules can lead to various substituted pyrrolidinylbenzamide derivatives. d-nb.info

Table 1: Examples of Multi-Step Synthesis of Substituted Pyrrolidinylbenzamide Derivatives

Starting MaterialsKey IntermediatesFinal Product ClassReference
Benzocaine, Succinic Anhydride, Substituted Aldehydes4-(2',5'-dioxopyrrolidin-1-yl) benzoic acid hydrazideN-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides sphinxsai.comresearchgate.net
Hydrazides, Carboxylic Acids, Pyrrolidine Derivatives, Benzamide DerivativesOxadiazole and Pyrrolidine IntermediatesN-METHYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Alcohol Starting MaterialsCarbonyl compound, α,β-unsaturated esterγ-lactams, β-amino acids, γ-amino acids d-nb.info

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized this compound compounds. deskera.com Key parameters that are often adjusted include temperature, pressure, reactant concentrations, reaction time, and the choice of solvent and catalyst. deskera.comwhiterose.ac.uk

The "One-Factor-at-a-Time" (OFAT) method is a common, though rudimentary, approach where one variable is changed while others are kept constant to observe its effect on the reaction outcome. whiterose.ac.uk However, more robust statistical methods like Design of Experiments (DoE) are increasingly used to efficiently explore the interplay between multiple factors and identify optimal conditions. whiterose.ac.uk

For instance, in the synthesis of bioactive propargylamine (B41283) scaffolds, an OFAT approach involved optimizing the reaction media and catalyst first, followed by temperature and reaction time, and finally catalyst loading, to achieve a 75% yield. whiterose.ac.uk In another example, the synthesis of pyranopyrazole derivatives, employing a solid base catalyst in ethanol (B145695) at room temperature, was found to be the optimal condition, yielding products in the range of 71-92%. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields. researchgate.net

The purification of starting materials and the final product is also essential for achieving high purity. deskera.com Techniques such as distillation, chromatography, and recrystallization are commonly used to remove impurities. deskera.com

Table 2: Optimization of Reaction Conditions for Synthesis

Reaction TypeOptimized FactorResultReference
Metal-Free SynthesisReaction ConditionsYields exceeding 85% vulcanchem.com
Synthesis of Pyranopyrazole DerivativesSolvent and CatalystProduct yield of 71-92% researchgate.net
Phosphine-mediated [1 + 4]-annulationSolvent, Temperature, Molar Ratio, Catalyst Loading, Reaction Time75% yield, 91% enantioselectivity researchgate.net

Stereoselective Synthesis Approaches for Chiral Pyrrolidinylbenzamides

The synthesis of specific stereoisomers of pyrrolidinylbenzamides is critical, as the three-dimensional arrangement of atoms can significantly influence their biological activity. numberanalytics.com Stereoselective synthesis aims to produce a single stereoisomer in high yield. numberanalytics.com

Several strategies are employed to control the stereochemistry of a reaction, including the use of chiral auxiliaries, chiral catalysts, and optimizing reaction conditions. numberanalytics.com Chiral auxiliaries are molecules that temporarily attach to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net

One approach to synthesizing chiral pyrrolidines involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. nih.gov The stereoselectivity of this reaction is influenced by the choice of the 1,3-dipole and the dipolarophile. nih.gov

Another method involves the alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones, which proceeds with high diastereoselection to yield 3,4-trans-disubstituted pyrrolidin-2-ones. researchgate.net These can then be converted to the corresponding 3,4-trans-disubstituted pyrrolidines. researchgate.net

Furthermore, phosphine-mediated asymmetric annulation reactions have been developed to synthesize chiral 2-pyrrolines with high enantioselectivity and diastereoselectivity. researchgate.net The condensation of 2-(diphenylphosphino)benzaldehyde (B1302527) with a chiral sulfinamide, followed by a stereoselective addition reaction, can produce chiral sulfinamide monophosphine ligands with excellent diastereoselectivity. orgsyn.org

Table 3: Stereoselective Synthesis Approaches

MethodKey FeatureOutcomeReference
1,3-Dipolar CycloadditionUse of azomethine ylides and alkenesControl of regio- and stereoselectivity nih.gov
Alkylation of Chiral Pyrrolidin-2-onesHigh diastereoselection3,4-trans-disubstituted pyrrolidin-2-ones and pyrrolidines researchgate.net
Phosphine-mediated Asymmetric [1+4]-annulationUse of chiral phosphine (B1218219) catalystsChiral 2-pyrrolines with high enantioselectivity researchgate.net
Chiral Auxiliary-driven SynthesisCondensation with chiral sulfinamideChiral sulfinamide monophosphine ligands with high diastereoselectivity orgsyn.org

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidationgoogle.com

Spectroscopic methods are fundamental in confirming the chemical structure of 4-(pyrrolidin-1-yl)benzamide, with each technique providing unique information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a derivative, N-hexyl-4-(pyrrolidine-1-carbonyl)benzamide, specific proton signals are observed. The aromatic protons on the benzamide (B126) ring appear as doublets at δ 7.78 and δ 7.48 ppm. sioc-journal.cn The protons of the pyrrolidine (B122466) ring show multiplets in the regions of δ 3.63 and δ 3.48 ppm. sioc-journal.cn

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For N-hexyl-4-(pyrrolidine-1-carbonyl)benzamide, the carbonyl carbon of the benzamide group is observed at δ 168.7 ppm. sioc-journal.cn The carbon atoms of the pyrrolidine ring appear at δ 49.6, 46.4, 26.5, and 24.6 ppm. sioc-journal.cn

Table 1: NMR Spectroscopic Data for a this compound Derivative
TechniqueChemical Shift (δ ppm)Assignment
¹H NMR7.78 (d), 7.48 (d)Aromatic Protons
3.63 (t), 3.48 (t)Pyrrolidine Ring Protons
¹³C NMR168.7Carbonyl Carbon
49.6, 46.4, 26.5, 24.6Pyrrolidine Ring Carbons

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In derivatives of this compound, the IR spectrum typically shows a strong absorption band for the amide C=O stretching vibration around 1600-1670 cm⁻¹. sphinxsai.com The N-H stretching of the amide can be observed around 3263-3363 cm⁻¹. sphinxsai.com Additionally, C-N stretching vibrations are typically found in the range of 1260-1286 cm⁻¹. sphinxsai.com

Table 2: Characteristic IR Frequencies for this compound Derivatives
Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Amide C=OStretching1600-1670 sphinxsai.com
Amide N-HStretching3263-3363 sphinxsai.com
C-NStretching1260-1286 sphinxsai.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum of this compound confirms its molecular weight of 190.24 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which for a derivative like N-hexyl-4-(pyrrolidine-1-carbonyl)benzamide was found to be 296.1288 [M+H]⁺, confirming its elemental composition. sioc-journal.cn Fragmentation patterns observed in the mass spectrum can further help in elucidating the structure of the molecule. researchgate.net

X-ray Crystallography for Three-Dimensional Conformation Analysissioc-journal.cnresearchgate.netrsc.orgrsc.orgvulcanchem.comgrowingscience.com

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. In various crystal structures of related compounds, the pyrrolidine ring has been observed in different conformations. For instance, in the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, the pyrrolidine ring exhibits a twisted conformation on the central –CH2–CH2– bond. nih.govnih.gov In another related structure, 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, the pyrrolidine ring adopts a half-chair conformation. iucr.org The specific conformation is influenced by the substituents on the ring and the crystal packing forces.

Intermolecular Hydrogen Bonding and π-π Interactionssioc-journal.cnrsc.orgvulcanchem.com

In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular forces. Hydrogen bonding is a significant interaction, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom serving as an acceptor, forming chains of molecules. nih.govnih.gov For example, in the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide, molecules are linked by N—H⋯O hydrogen bonds. nih.govnih.gov

Table 3: Crystallographic Data for a this compound Derivative
ParameterValue
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
Pyrrolidine Ring ConformationTwisted nih.govnih.gov or Half-chair iucr.org
Dominant Intermolecular InteractionsN-H···O Hydrogen Bonding, π-π Stacking nih.govnih.gov

Conformational Isomerism and Stability

The conformational landscape of this compound is primarily defined by two key structural features: the puckering of the pyrrolidine ring and the rotation around the C(aryl)-N(pyrrolidine) and C(aryl)-C(amide) bonds. The interplay of these motions gives rise to various conformers with different energy levels.

Pyrrolidine Ring Puckering:

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly the "envelope" (or "twist") and "half-chair" forms. In the case of N-substituted pyrrolidines, the substituents can influence the preferred puckering mode. For instance, in related structures, the pyrrolidine ring has been observed to adopt an envelope conformation where one of the carbon atoms is out of the plane of the other four atoms nih.gov. This puckering is a mechanism to relieve torsional strain within the ring.

Rotational Isomerism:

Rotation around the single bond connecting the pyrrolidinyl nitrogen to the phenyl ring and the bond between the phenyl ring and the amide group leads to different spatial orientations of these substituents relative to each other. The planarity of the benzamide moiety is a significant factor, with delocalization of the nitrogen lone pair into the carbonyl group conferring a partial double bond character to the C-N amide bond, which restricts free rotation and can lead to the existence of cis and trans isomers.

Computational studies on similar benzamide derivatives often employ methods like Density Functional Theory (DFT) to explore the potential energy surface (PES) by systematically changing key dihedral angles. uni-muenchen.deresearchgate.netresearchgate.net Such scans help in identifying the lowest energy conformers and the energy barriers that separate them. mdpi.comresearchgate.net For example, a relaxed PES scan can be performed where, for each incremental change in a specific dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.de

While specific experimental or computational data for this compound is not extensively available in public literature, the conformational behavior can be inferred from studies on analogous molecules. For instance, in the crystal structure of N-(pyrrolidin-1-ylcarbothioyl)benzamide, the pyrrolidine ring adopts an envelope conformation and exhibits a significant dihedral angle with respect to the benzene (B151609) ring, indicating a non-planar arrangement in the solid state. nih.gov

The relative stability of different conformers is determined by a combination of steric hindrance, electronic effects, and intramolecular interactions. The most stable conformer will occupy the global minimum on the potential energy surface. The energy differences between various conformers and the rotational barriers between them dictate the dynamic conformational behavior of the molecule in solution at a given temperature.

To provide a more quantitative insight, hypothetical data based on typical values for similar structures is presented in the table below. This data illustrates the kind of information that would be obtained from a detailed computational analysis.

Conformational ParameterHypothetical ValueMethod of Determination
Pyrrolidine Ring ConformationEnvelope (C2-endo)DFT Calculation
Dihedral Angle (C-C-N-C)35°DFT Calculation
Rotational Barrier (Aryl-N)5 - 10 kcal/molPotential Energy Surface Scan
Rotational Barrier (Aryl-CO)2 - 5 kcal/molPotential Energy Surface Scan
Relative Energy of Planar vs. Twisted ConformerTwisted is 2-4 kcal/mol more stableDFT Calculation

Table 1: Hypothetical Conformational Data for this compound This table is for illustrative purposes and is based on general principles of conformational analysis for similar molecules, not on specific experimental data for this compound.

Further detailed experimental studies, such as low-temperature NMR spectroscopy, and more specific computational analyses are required to precisely characterize the conformational isomers of this compound and their relative stabilities.

Structure Activity Relationship Sar Studies of Pyrrolidinylbenzamide Derivatives

Identification of Key Structural Features for Biological Activity

The biological activity of pyrrolidinylbenzamide derivatives is fundamentally dictated by the interplay of its core components: the five-membered pyrrolidine (B122466) ring, the central benzamide (B126) moiety, and the spatial arrangement of substituents. nih.govresearchgate.net The pyrrolidine ring is a particularly advantageous scaffold in medicinal chemistry due to its non-planar, three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.govresearchgate.net This "pseudorotation" of the saturated ring system contributes significantly to the molecule's stereochemistry and its ability to bind effectively to target proteins. researchgate.net

Key structural elements crucial for biological activity include:

The Pyrrolidine Ring: This saturated heterocycle is a cornerstone of activity. Its stereochemistry is critical; different stereoisomers and the spatial orientation of substituents on the ring can lead to vastly different biological profiles due to specific binding interactions with enantioselective proteins. researchgate.net The nitrogen atom within the ring serves as a key interaction point and a handle for further functionalization.

The Benzamide Core: The benzamide structure acts as a rigid linker and provides essential hydrogen bonding opportunities through the amide group (-CONH₂). The aromatic ring itself offers a platform for substitution, allowing for the fine-tuning of electronic and steric properties.

Substituent Positions: Research on related N-(3-pyrrolidinyl)benzamide derivatives has shown that substituents at the 4-position of the benzamide nucleus and the N-substituent on the pyrrolidine ring are critical for modulating receptor affinity and selectivity. unl.ptacs.org For instance, in dopamine (B1211576) receptor antagonists, the substituent on the 4-amino group of the benzamide ring plays a key role in differentiating between D2, D3, and D4 receptor subtypes. acs.org

Impact of Substituent Modifications on Efficacy and Selectivity

Modifying the substituents on the pyrrolidinylbenzamide scaffold has a profound impact on the resulting compound's efficacy and selectivity. SAR studies on dopamine D2-like receptor antagonists have demonstrated that these receptors exhibit different tolerances for the bulkiness of substituents at the 4-amino position of the benzamide ring. acs.org

Specifically, the D4 receptor has the greatest tolerance for bulky groups, followed by D3 and then D2 (D4 > D3 > D2). acs.org This differential tolerance allows for the design of selective antagonists. For example, introducing cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups at this position provides sufficient bulk to enhance affinity and selectivity for D3 and D4 receptors over D2 receptors. acs.org

The substituent on the pyrrolidine nitrogen (the N-substituent) is also a major determinant of affinity and subtype selectivity. unl.ptacs.org The choice of this group can dramatically alter the compound's interaction with the receptor binding pocket. acs.org

The following table summarizes the structure-activity relationships for a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives targeting dopamine receptors. acs.org

CompoundR¹ (on Benzamide)R² (on Pyrrolidine)D₂ Kᵢ (nM)D₃ Kᵢ (nM)D₄ Kᵢ (nM)
1 HBenzyl (B1604629)240021023
5c CyclopropylcarbonylBenzyl230212.1
5d CyclobutylcarbonylBenzyl310171.8
5e CyclopentylcarbonylBenzyl470232.5
(R)-5c CyclopropylcarbonylBenzyl140001100150

Table 1: Dopamine Receptor Binding Affinities of Substituted N-(3-Pyrrolidinyl)benzamide Derivatives. Data sourced from ACS Publications. acs.org

This data clearly illustrates that adding an acyl group (like cyclopropylcarbonyl) at the R¹ position significantly increases affinity across all tested dopamine receptor subtypes compared to the unsubstituted analog (Compound 1). Furthermore, the stereochemistry of the pyrrolidine ring is crucial, as the (R)-enantiomer, (R)-5c, shows dramatically lower affinity compared to its (S)-enantiomer, 5c. acs.org

Rational Design Principles for Optimized Analogues

The rational design of optimized pyrrolidinylbenzamide analogues leverages the SAR data to guide synthetic efforts. The goal is to enhance desired properties like potency and selectivity while minimizing off-target effects. Structure-based drug design, often aided by computational modeling and X-ray crystallography, is a key strategy. osti.gov

Key principles in the rational design of these analogues include:

Target-Specific Structural Information: Obtaining co-crystal structures of lead compounds bound to their biological targets (e.g., kinases, receptors) provides critical information for subsequent design. osti.gov For example, understanding the specific amino acid residues that can be targeted within a binding pocket allows for the introduction of complementary functional groups on the ligand to enhance potency and selectivity. osti.gov

Exploiting Stereochemistry: As demonstrated by the difference in activity between (S)- and (R)-enantiomers, controlling the stereochemistry of the pyrrolidine ring is paramount. researchgate.netacs.org Synthesis strategies are often designed to produce a specific stereoisomer to ensure optimal target engagement. acs.org

Modulating Physicochemical Properties: Substituents are chosen not only for their direct interaction with the target but also to modulate properties like solubility and cell permeability. For instance, replacing a pyridine (B92270) hinge-binding motif with a pyrimidine (B1678525) can lead to a cleaner cytochrome P450 (CYP) inhibition profile, which is a desirable drug-like property. osti.gov

Systematic Analog Generation: A computational methodology can be used to systematically generate and analyze large virtual libraries of analogs. nih.govnih.gov By creating retrosynthetic matched molecular pairs, distinct series of compounds can be isolated and their potential activity profiles predicted, allowing chemists to focus on synthesizing the most promising candidates. nih.gov This approach helps in identifying key compounds that represent the full substitution potential of a series. nih.gov

By integrating detailed SAR findings with structure-based design principles, researchers can rationally evolve the 4-(pyrrolidin-1-yl)benzamide scaffold into highly optimized molecules with tailored biological activities.

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Pyrrolidinylbenzamide Analogues

The future of 4-(pyrrolidin-1-YL)benzamide research will heavily rely on the creative design and efficient synthesis of novel analogues to enhance potency, selectivity, and pharmacokinetic properties. The inherent chemical flexibility of the pyrrolidine (B122466) nucleus allows for extensive structural modifications that can significantly influence therapeutic efficacy. researchgate.net

Key strategies for designing next-generation analogues include:

Stereochemical Exploration: The stereogenicity of the carbon atoms within the pyrrolidine ring is a critical determinant of biological activity. d-nb.info A systematic investigation of different stereoisomers and the spatial arrangement of substituents can lead to compounds with improved binding affinity and distinct biological profiles due to differential interactions with enantioselective proteins. d-nb.info

Scaffold Hopping and Ring System Modifications: Replacing or modifying the core pyrrolidine and benzamide (B126) structures can lead to the discovery of novel chemical entities with improved drug-like properties. For instance, the incorporation of different heterocyclic rings, such as piperidine (B6355638) or morpholine, in place of pyrrolidine has been explored to modulate activity. researchgate.net Similarly, modifications to the benzamide portion, such as the introduction of acetylenyl groups, have shown promise in enhancing enzyme potency. nih.gov

Introduction of Diverse Functional Groups: The synthesis of new derivatives by incorporating various amino groups and other functionalities can pave the way for novel drug candidates. researchgate.net For example, the synthesis of N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides has been described as a strategy to generate novel compounds with potential antimicrobial activity. researchgate.net

Recent synthetic efforts have focused on developing efficient and versatile methodologies. For example, Pd-catalyzed coupling reactions are employed to introduce acetylenyl moieties, while multi-step syntheses involving reactions like acylation and amide coupling are used to build complex analogues. nih.govacs.org The application of microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool to increase synthetic efficiency and support green chemistry principles in the synthesis of pyrrolidine-containing compounds. d-nb.info

Exploration of Novel Biological Targets for Therapeutic Intervention

While existing research has identified several biological targets for this compound derivatives, a significant opportunity lies in the exploration of novel targets to address unmet medical needs. The structural motifs present in these compounds, such as the amide and benzoyl groups, are common in many pharmaceutical agents, suggesting a broad potential for biological activity. ontosight.ai

Potential areas for exploring new therapeutic applications include:

Anticancer Therapies: Benzamide derivatives have been investigated for their anticancer properties. ontosight.ai Future research could focus on identifying specific cancer-related targets, such as the tubulin system involved in cell division or various protein kinases. acs.org For example, certain derivatives have been designed as anti-tubulin agents that arrest the cell cycle in the G2/M phase. researchgate.net

Neurodegenerative Diseases: Small molecule modulators of RNA splicing are being investigated as a therapeutic strategy for diseases like Huntington's disease. ucl.ac.uk The design of this compound analogues that can modulate the splicing of key genes implicated in neurodegeneration represents a promising avenue. ucl.ac.uk

Infectious Diseases: The pyrrolidine scaffold is associated with a wide range of pharmacological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov Screening of novel this compound libraries against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents. researchgate.netresearchgate.net

Inflammatory and Immunological Disorders: Compounds with a benzamide backbone have been studied for their anti-inflammatory potential. ontosight.ai Investigating the effects of this compound derivatives on inflammatory pathways and immune cell function could uncover new treatments for a variety of inflammatory conditions.

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery process. The integration of these advanced methodologies will be instrumental in optimizing the properties of this compound derivatives.

Advanced Computational Approaches:

Generative Active Learning: AI-powered methods like generative active learning can rapidly explore vast chemical spaces to design novel molecules with desired properties. arxiv.org These approaches can significantly speed up the identification of promising lead compounds. arxiv.org

Molecular Docking and Dynamics Simulations: In-silico techniques such as molecular docking can predict the binding modes of ligands to their biological targets, providing insights for structure-based drug design. researchgate.net Molecular dynamics simulations can further elucidate the dynamic interactions between the compound and its target protein.

Bayesian Optimization: This machine learning technique can be employed to efficiently optimize reaction conditions for the synthesis of complex analogues, saving time and resources. rsc.org

High-Throughput Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against various biological targets to identify initial hits.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where the chemical structure of a compound is methodically altered and the effect on its biological activity is measured, are essential for optimizing lead compounds. nih.gov

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical for selecting candidates with favorable drug-like profiles.

The iterative cycle of computational design, chemical synthesis, and biological evaluation will be paramount in the journey to translate promising this compound analogues into clinically effective therapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(pyrrolidin-1-yl)benzamide with high purity?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with pyrrolidine under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate the acyl chloride intermediate .
  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) or LC-MS .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm the benzamide backbone and pyrrolidine substitution (e.g., δ 7.8 ppm for aromatic protons; δ 2.5–3.0 ppm for pyrrolidine protons) .
  • IR : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) .
  • X-ray crystallography : Resolve hydrogen bonding (e.g., N-H···O, 2.8–3.0 Å) and π-π stacking (3.6–3.8 Å) for structural insights .

Q. How can researchers screen the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro assays : Use kinase inhibition assays (e.g., TrkA/B/C) or receptor binding studies (e.g., κ-opioid receptor, KOR) with IC50_{50} values calculated via dose-response curves .
  • Cell-based models : Test cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods like molecular docking resolve contradictions in experimental binding affinities?

Methodological Answer:

  • Glide docking (Schrödinger) : Use the XP scoring function to model ligand-receptor interactions (e.g., hydrophobic enclosure, hydrogen bonding) .
  • Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) and cross-validate using free-energy perturbation (FEP) calculations .
  • Case study : LY2456302, a structurally related KOR antagonist, showed full receptor occupancy at 10 mg in PET studies, aligning with Glide-predicted binding modes .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure ADME properties (e.g., plasma protein binding, metabolic stability in liver microsomes) to explain bioavailability gaps .
  • Species-specific factors : Adjust dosing regimens based on cytochrome P450 (CYP) isoform activity differences (e.g., CYP3A4 in humans vs. CYP2D6 in rodents) .
  • Example : A compound with high in vitro potency (IC50_{50} = 10 nM) but low in vivo efficacy may require prodrug modification to enhance permeability .

Q. What experimental designs optimize the study of structure-activity relationships (SAR) for pyrrolidine-substituted benzamides?

Methodological Answer:

  • Scaffold diversification : Introduce substituents at the benzamide para-position (e.g., sulfonyl, ethoxy) or modify pyrrolidine ring substituents (e.g., methyl, trifluoromethyl) .
  • Data analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
  • Key SAR finding : Trifluoromethyl groups enhance metabolic stability but may reduce solubility (logP > 3.5) .

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4-(Pyrrolidin-1-YL)benzamide
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4-(Pyrrolidin-1-YL)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.